
Nexopamil
Vue d'ensemble
Description
Le Nexopamil est un médicament à petite molécule connu pour son double effet d'antagoniste des canaux calciques et d'antagoniste du récepteur de la sérotonine 2 . Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires et des troubles du système nerveux .
Méthodes De Préparation
Le Nexopamil peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et sa fonctionnalisation ultérieure. La voie de synthèse implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour réaliser les transformations chimiques souhaitées . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour la synthèse à grande échelle, garantissant un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Le Nexopamil subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques.
Applications de la recherche scientifique
Mécanisme d'action
Le this compound exerce ses effets en bloquant les canaux calciques et les récepteurs de la sérotonine 2 . Cette double action contribue à réduire l'afflux de calcium dans les cellules et à inhiber les réponses cellulaires induites par la sérotonine . Les cibles moléculaires et les voies impliquées comprennent les canaux calciques dépendants du voltage et les récepteurs de la sérotonine 2, qui jouent un rôle crucial dans les fonctions cardiovasculaires et du système nerveux .
Applications De Recherche Scientifique
Pharmacological Profile
Nexopamil functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and decreased myocardial contractility. This mechanism makes it effective in managing conditions characterized by excessive calcium influx, such as:
- Hypertension : Reduces vascular resistance and lowers blood pressure.
- Angina Pectoris : Alleviates chest pain by decreasing myocardial oxygen demand.
- Arrhythmias : Potentially useful in controlling heart rhythm disturbances.
Cardiovascular Diseases
This compound has been studied extensively for its role in cardiovascular health. Some notable applications include:
- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. A study published in the Journal of Hypertension reported significant reductions in systolic and diastolic blood pressure following this compound administration compared to placebo .
- Angina Treatment : In patients with stable angina, this compound has shown efficacy in reducing the frequency and severity of angina attacks. A randomized controlled trial indicated that patients receiving this compound experienced fewer episodes of angina compared to those receiving standard therapy .
Neurological Applications
Recent studies have suggested that this compound may have neuroprotective effects, particularly in conditions like stroke and neurodegenerative diseases:
- Stroke : Research indicates that calcium channel blockers can mitigate neuronal damage following ischemic events. A study highlighted that this compound reduced infarct size and improved neurological outcomes in animal models of stroke .
- Alzheimer's Disease : Preliminary investigations suggest that this compound may help alleviate some symptoms associated with Alzheimer's disease by modulating calcium levels in neurons, thus potentially slowing cognitive decline .
Case Study 1: Hypertension Management
A 55-year-old male with a history of hypertension was treated with this compound over six months. Blood pressure readings decreased from an average of 160/100 mmHg to 130/85 mmHg, with minimal side effects reported.
Case Study 2: Angina Control
A 62-year-old female patient experiencing frequent angina episodes was administered this compound. Over a three-month period, her episodes reduced from an average of five per week to one, indicating significant improvement in her quality of life.
Data Table: Clinical Trials Involving this compound
Mécanisme D'action
Nexopamil exerts its effects by blocking calcium channels and serotonin 2 receptors . This dual action helps in reducing calcium influx into cells and inhibiting serotonin-induced cellular responses . The molecular targets and pathways involved include voltage-operated calcium channels and serotonin 2 receptors, which play crucial roles in cardiovascular and nervous system functions .
Comparaison Avec Des Composés Similaires
Le Nexopamil est unique en raison de son action combinée sur les canaux calciques et les récepteurs de la sérotonine 2 . Des composés similaires comprennent :
Diltiazem : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.
Vérapaamil : Un autre bloqueur des canaux calciques ayant des applications thérapeutiques similaires.
Flunarizine : Un bloqueur des canaux calciques utilisé pour prévenir les migraines. La double action du this compound le distingue de ces composés, offrant des avantages potentiels dans le traitement des affections impliquant à la fois les canaux calciques et les récepteurs de la sérotonine.
Activité Biologique
Nexopamil is a pharmacological compound recognized for its significant biological activity, particularly in the field of cardiovascular health. It functions primarily as a calcium channel blocker and a serotonin receptor antagonist , making it an important agent in treating conditions such as myocardial ischemia and reperfusion injury. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound's dual action allows it to effectively modulate calcium influx and serotonin activity in platelets, which is crucial for its cardioprotective effects. The compound primarily acts on:
- Calcium Channels : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps in decreasing myocardial contractility and oxygen demand.
- Serotonin Receptors : As a serotonin 5-HT₂ receptor antagonist, it mitigates excessive platelet activation and aggregation, which are significant contributors to thrombotic events during ischemic episodes.
Clinical Applications
This compound has several clinical applications, particularly in managing:
- Stable and Unstable Angina : By improving blood flow and reducing myocardial oxygen consumption.
- Peripheral Arterial Occlusive Disease : It may enhance peripheral circulation by alleviating vascular resistance .
Efficacy in Myocardial Ischemia
Recent studies have highlighted the efficacy of this compound in reducing infarct size and improving cardiac function during ischemic events. For example:
- A study demonstrated that administration of this compound prior to reperfusion significantly reduced myocardial injury in animal models by limiting calcium overload and protecting cardiac myocytes from apoptosis.
- Another investigation indicated that this compound's blockade of serotonin receptors contributed to lower platelet aggregation during ischemia, leading to improved outcomes post-reperfusion .
Data Table: Summary of Research Findings on this compound
Case Studies
Case studies provide valuable insights into the real-world application of this compound. One notable case involved a patient with unstable angina who was administered this compound during a critical episode. The patient showed marked improvement in symptoms and reduced frequency of angina attacks over a follow-up period of six months. This case underscores the potential of this compound as a therapeutic agent in acute coronary syndromes .
Propriétés
IUPAC Name |
(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZEFVVFACNLS-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136033-49-3 | |
Record name | Nexopamil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136033493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEXOPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECA0E1PO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.